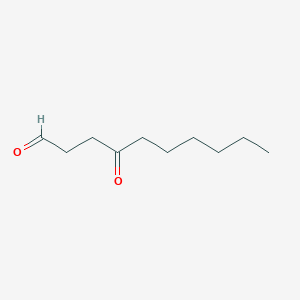
4-Oxodecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxodecanal is an organic compound with the molecular formula C10H18O2. It belongs to the class of medium-chain aldehydes, characterized by a chain length containing between 6 and 12 carbon atoms . This compound is also known by its IUPAC name, Decanal, 4-oxo-.
Preparation Methods
4-Oxodecanal can be synthesized through various methods. One common synthetic route involves the reduction of carboxylic acids to aldehydes. For instance, 6-oxodecanoic acid can be reduced to 6-oxodecanal using lithium tri(tert-butoxy)aluminum hydride in tetrahydrofuran under controlled temperature conditions . The reaction involves cooling the mixture to -90°C and then adding the reducing agent.
Chemical Reactions Analysis
4-Oxodecanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to primary alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Oxodecanal has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functional group
Mechanism of Action
The mechanism of action of 4-oxodecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. Its effects on biological systems are mediated through its ability to modify proteins and other biomolecules.
Comparison with Similar Compounds
4-Oxodecanal can be compared with other medium-chain aldehydes, such as:
Hexanal: A six-carbon aldehyde with similar reactivity but different physical properties.
Octanal: An eight-carbon aldehyde used in the fragrance industry.
Decanal: A ten-carbon aldehyde without the oxo group, used in flavorings and perfumes.
The uniqueness of this compound lies in its oxo group, which imparts distinct chemical properties and reactivity compared to other aldehydes .
Properties
CAS No. |
43160-78-7 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-oxodecanal |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-7-10(12)8-6-9-11/h9H,2-8H2,1H3 |
InChI Key |
UKCSOARNKKNOCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14157960.png)
![Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate](/img/structure/B14157963.png)

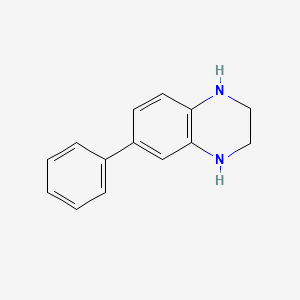
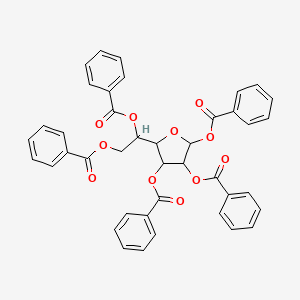
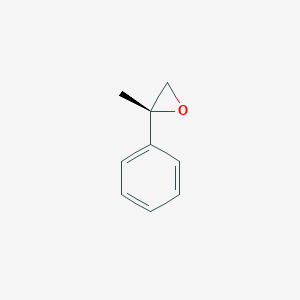
![6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B14157987.png)
![3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14157989.png)
![[(E)-2-(oxan-2-yl)ethenyl]boronic acid](/img/structure/B14157994.png)

![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
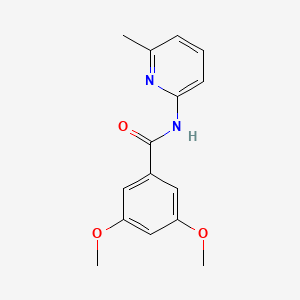
![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)
![1-[(3-Methylnaphthalen-2-yl)methyl]piperidine](/img/structure/B14158036.png)
